molecular formula C14H10F2OS B1423528 (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone CAS No. 1332355-11-9

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Cat. No. B1423528
M. Wt: 264.29 g/mol
InChI Key: YRLPZUGLHJRHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is a chemical compound with the molecular formula C14H10F2OS . It has a molecular weight of 264.29 g/mol. This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” consists of a methanone group attached to a 2,5-difluorophenyl group and a 3-methylsulfanylphenyl group . The presence of the difluorophenyl group and the methylsulfanylphenyl group may contribute to the compound’s reactivity and properties.

Scientific Research Applications

Polymer Development

A study by Shi et al. (2017) describes the development of a new difluoro aromatic ketone monomer similar to (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. This monomer was used to prepare poly(arylene ether sulfone)s (PAES) with pendant groups, demonstrating high hydroxide conductivity and alkaline stability, making them suitable for use in advanced polymer applications (Shi et al., 2017).

Antimicrobial Activities

Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives, which include structures similar to (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. These compounds displayed favorable herbicidal and insecticidal activities, indicating potential applications in agricultural sciences (Wang et al., 2015).

Fluorescent Properties in Polymers

Li et al. (2016) conducted research on a novel monomer, closely related to (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, for creating high fluorescence intensity poly(aryl ether ketone) copolymers. These findings suggest applications in areas requiring fluorescence-based detection or signaling (Li et al., 2016).

Crystallographic and Structural Studies

Karthik et al. (2021) explored the crystal structure and theoretical calculations of a compound structurally related to (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. Such studies are fundamental in understanding the physicochemical properties of these compounds for various industrial and research applications (Karthik et al., 2021).

Synthesis and Reactivity Studies

Research by Huang et al. (2021) involved synthesizing and analyzing compounds similar to (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. This research provides insights into the chemical reactivity and potential applications of these compounds in synthetic chemistry (Huang et al., 2021).

Safety And Hazards

As a research compound, “(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” should be handled with care. Specific safety and hazard information may be available in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2,5-difluorophenyl)-(3-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLPZUGLHJRHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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